molecular formula C23H22N2O4S2 B2405800 Benzyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate CAS No. 850915-75-2

Benzyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate

Cat. No. B2405800
M. Wt: 454.56
InChI Key: WQVXYVXGELWTLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C23H22N2O4S2 and its molecular weight is 454.56. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Benzyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate, as part of the thieno[3,2-d]pyrimidine derivatives, has been synthesized and evaluated for its antitumor activity. These derivatives have shown significant potency against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), comparable to the efficacy of doxorubicin (Hafez & El-Gazzar, 2017).

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

The compound has been identified as a potential dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in the DNA synthesis and repair mechanisms. This duality suggests its utility in targeting rapidly dividing cancer cells (Gangjee et al., 2008).

Synthesis of Substituted Derivatives for Biological Potential

Studies have also focused on synthesizing various substituted derivatives of the compound, exploring their physicochemical properties and potential biological applications. The position of the sulfur atom in these compounds significantly influences their electronic spectra and possibly their biological activity profiles (Zadorozhny et al., 2010).

Fluorescence Binding Studies

Research involving p-hydroxycinnamic acid amides, which include structures similar to Benzyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate, has shown interesting fluorescence binding properties with proteins like bovine serum albumin. This suggests potential applications in biochemical assays and studies involving protein interactions (Meng et al., 2012).

Antioxidant Activity

Certain derivatives of the compound, specifically those structurally similar to the 2,1,3,4-tetrahydropyrimidine-5-carboxylate series, have demonstrated antioxidant properties. This opens avenues for research in oxidative stress-related diseases and the potential development of new antioxidants (George et al., 2010).

properties

IUPAC Name

benzyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S2/c1-2-28-18-10-8-17(9-11-18)25-22(27)21-19(12-13-30-21)24-23(25)31-15-20(26)29-14-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVXYVXGELWTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate

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